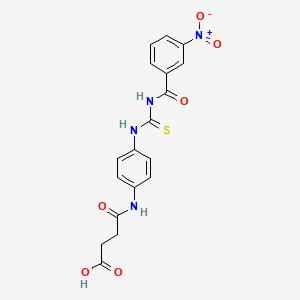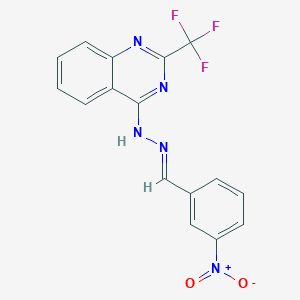
3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a hydrazone derivative, which means it likely contains a functional group characterized by the formula R1R2C=NNH2. Hydrazones are typically used in organic synthesis for the identification and characterization of aldehydes and ketones .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a hydrazine with an aldehyde or ketone. In this case, the aldehyde would be 3-Nitrobenzenecarbaldehyde and the hydrazine would be N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazine .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents .Applications De Recherche Scientifique
Synthesis and Structural Properties
- Hydrazone compounds like 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone are often synthesized through condensation reactions involving aldehydes and hydrazides (Mao & Dai, 2010). These molecules are known to adopt specific configurations and form intermolecular hydrogen bonds, contributing to their structural stability and potential applications in various fields.
Potential Antimicrobial Applications
- Some hydrazone derivatives, similar in structure to the compound , have demonstrated antimicrobial activity. For instance, certain hydrazide–hydrazones showed strong bactericidal effects, especially against Staphylococcus spp., indicating their potential as antimicrobial agents (Paruch et al., 2020).
Synthesis Methods and Biological Activity
- Various synthesis methods for hydrazones and related compounds, including quinazolines, have been explored. These methods, such as solution-based synthesis and mechanosynthesis, are crucial for producing compounds with potential cytotoxic and antimicrobial activities against specific cancer cell lines and bacterial strains (Pisk et al., 2020).
Chemical Interactions and Reactions
- Hydrazone compounds are involved in various chemical reactions, such as cyclocondensation with aromatic aldehydes, leading to the formation of complex structures like pyrazoloquinolines or triazinoquinolines. These reactions and the resulting structures are influenced by the electronic nature of substituents in the aromatic hydrazones (Uehata et al., 2002).
Crystal Structure and Fungicidal Activity
- The crystal structure of hydrazone compounds, including their planarity and intermolecular hydrogen bonds, contributes to their stability and potential biological activity. Some hydrazones have shown good fungicidal activity against specific pathogens (Da-ting et al., 2013).
Nonlinear Optical Properties
- Certain hydrazones exhibit nonlinear optical properties, which could be leveraged in optical device applications such as optical limiters and switches. These properties are characterized by parameters like the nonlinear refractive index and absorption coefficient (Naseema et al., 2010).
Molecular Structure and Electronic Properties
- Acetylhydrazone derivatives of quinazoline, related to the compound of interest, have distinct molecular structures and electronic properties. The stability of their isomers and intramolecular hydrogen bonding interactions are crucial for their electronic and spectroscopic characteristics (Hagar et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of action
The compound contains a nitrobenzene moiety, which is a common structure in many pharmaceuticals and industrial chemicals . The nitro group (−NO2) is a very important class of nitrogen derivatives . .
Mode of action
The mode of action would depend on the specific biological target of the compound. Nitrobenzene compounds can undergo various reactions, including reduction to amines .
Biochemical pathways
The compound might interact with various biochemical pathways depending on its specific targets. Nitrobenzene is known to undergo nitration, a common reaction in aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the biological system it interacts with. Nitrobenzene compounds are known to have high dipole moments, which could influence their pharmacokinetic properties .
Propriétés
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGPCPHTYWRMD-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

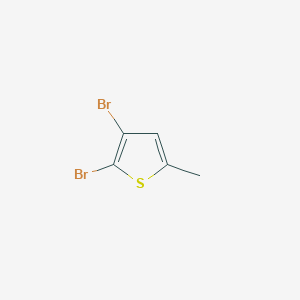


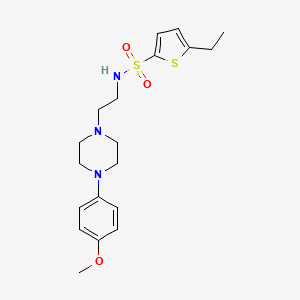
![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380319.png)

![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)
![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)
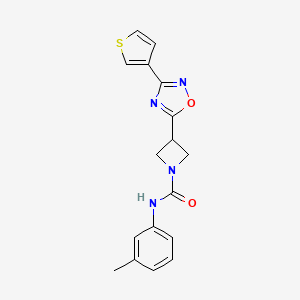
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
